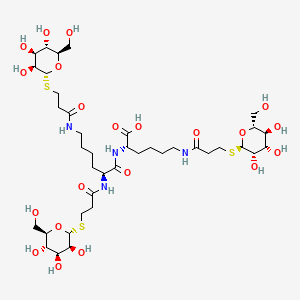

Trimannosyldilysine

Description

Properties

CAS No. |

79390-81-1 |

|---|---|

Molecular Formula |

C39H68N4O21S3 |

Molecular Weight |

1025.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2,6-bis[3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoyl]amino]-6-[3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoic acid |

InChI |

InChI=1S/C39H68N4O21S3/c44-15-20-26(50)29(53)32(56)37(62-20)65-12-7-23(47)40-10-3-1-5-18(42-25(49)9-14-67-39-34(58)31(55)28(52)22(17-46)64-39)35(59)43-19(36(60)61)6-2-4-11-41-24(48)8-13-66-38-33(57)30(54)27(51)21(16-45)63-38/h18-22,26-34,37-39,44-46,50-58H,1-17H2,(H,40,47)(H,41,48)(H,42,49)(H,43,59)(H,60,61)/t18-,19-,20+,21+,22+,26+,27+,28+,29-,30-,31-,32-,33-,34-,37+,38+,39+/m0/s1 |

InChI Key |

XNLMOLQNXJIGDH-DWRWFLLRSA-N |

Isomeric SMILES |

C(CCNC(=O)CCS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)CCS[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)NC(=O)CCS[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C(CCNC(=O)CCSC1C(C(C(C(O1)CO)O)O)O)CC(C(=O)NC(CCCCNC(=O)CCSC2C(C(C(C(O2)CO)O)O)O)C(=O)O)NC(=O)CCSC3C(C(C(C(O3)CO)O)O)O |

Appearance |

Solid powder |

Other CAS No. |

79390-81-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Trimannosyldilysine; Man(3)lys(2); |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Origins of Trimannosyldilysine: A Deep Dive into Mannose-Mediated Drug Delivery

The quest to pinpoint the precise discovery and origin of "trimannosyldilysine" reveals a fascinating story rooted in the pioneering work of the 1980s on targeted drug delivery to macrophages. While a singular, widely-cited publication explicitly detailing a compound named "this compound" remains elusive, the scientific literature strongly indicates its conceptual origins within the broader research on mannosylated lysine derivatives for macrophage-specific drug delivery. This technical guide synthesizes the available information to illuminate the discovery, synthesis, and biological rationale behind such compounds.

The fundamental principle underlying the development of mannosylated lysine derivatives lies in the recognition that macrophages express surface receptors, primarily the mannose receptor (CD206), which bind specifically to glycoconjugates terminating in mannose residues. This specific interaction provides a powerful mechanism for delivering therapeutic agents directly to these key immune cells, which are implicated in a variety of diseases.

The Pioneers of Mannose-Targeted Drug Delivery

Research in the 1980s by scientists like M. Monsigny and M. M. Ponpipom laid the groundwork for this targeted approach. Their work focused on the synthesis of various glycoconjugates and their application in directing drugs to macrophages. Although the exact term "this compound" is not prevalent in their publicly available journal publications, the core concept of attaching multiple mannose units to a lysine backbone aligns perfectly with their research objectives. A French thesis from a later period explicitly mentions a "ligand trimannosyl-dilysine" in the context of selective drug delivery to macrophages, citing the work of Ponpipom and Monsigny, which strongly suggests that such a compound was synthesized and investigated within their research programs. It is plausible that "this compound" was an internal designation, a term used in a patent, or a specific example within a broader class of compounds that did not become the standardized nomenclature.

Conceptual Origin and Rationale

The design of a "this compound" molecule is based on a sound biological and chemical rationale:

-

Lysine Backbone: Lysine, an amino acid with two amino groups (α- and ε-amino groups), provides a convenient scaffold for attaching other molecules. The presence of these two reactive sites allows for the conjugation of multiple mannose residues.

-

Mannose Targeting: The mannose moieties act as the "homing device," directing the entire conjugate to macrophages via the mannose receptor.

-

Tri-Mannose Configuration: The use of three mannose units is intended to enhance the binding affinity and specificity for the mannose receptor. The receptor is known to have multiple carbohydrate recognition domains (CRDs), and a multivalent ligand (a ligand with multiple binding sites) can engage with several of these domains simultaneously, leading to a much stronger interaction than a monovalent ligand. This concept of multivalency is a cornerstone of carbohydrate-receptor interactions.

Signaling Pathway and Cellular Uptake

Upon binding to the mannose receptor on the macrophage surface, this compound-drug conjugates are internalized via receptor-mediated endocytosis. The signaling cascade initiated by mannose receptor binding is complex and can lead to various cellular responses, including phagocytosis and the modulation of inflammatory pathways.

The following diagram illustrates the general pathway for the uptake of a mannosylated ligand by a macrophage:

Caption: Mannose receptor-mediated endocytosis of a mannosylated ligand.

Experimental Protocols

While a specific protocol for "this compound" is not available, the synthesis of mannosylated lysine derivatives generally involves the following key steps. This generalized protocol is based on common organic synthesis techniques used for creating glycoconjugates.

General Synthesis Workflow

The synthesis of a mannosylated lysine derivative typically follows a multi-step process involving the protection of reactive groups, activation of the sugar, coupling to the lysine backbone, and finally, deprotection.

Caption: Generalized workflow for the synthesis of a mannosylated lysine derivative.

Detailed Methodologies

1. Protection of Mannose:

-

Objective: To protect the hydroxyl groups of mannose to prevent unwanted side reactions during the coupling step.

-

Protocol: D-mannose is typically peracetylated using acetic anhydride in the presence of a catalyst like pyridine or sodium acetate. This results in the formation of penta-O-acetyl-D-mannopyranose.

2. Activation of the Anomeric Carbon:

-

Objective: To create a good leaving group at the anomeric position (C1) of the mannose to facilitate its reaction with the amino groups of lysine.

-

Protocol: The peracetylated mannose is treated with a reagent like hydrogen bromide in acetic acid to form the anomeric bromide (a glycosyl halide), a reactive species for glycosylation.

3. Protection of Lysine:

-

Objective: To protect the carboxylic acid group of lysine to prevent it from interfering with the coupling reaction.

-

Protocol: The carboxylic acid group of lysine is often protected as a methyl or benzyl ester.

4. Coupling Reaction:

-

Objective: To form the glycosidic linkage between the activated mannose and the amino groups of lysine.

-

Protocol: The protected lysine is reacted with the activated mannose derivative in the presence of a promoter, such as a silver or mercury salt (e.g., silver triflate or mercuric cyanide), in an aprotic solvent. The stoichiometry is controlled to achieve the desired degree of mannosylation (e.g., di- or tri-mannosylation if other amino acids are involved in a peptide).

5. Deprotection:

-

Objective: To remove all protecting groups to yield the final this compound.

-

Protocol: The acetyl groups on the mannose residues are typically removed by transesterification using sodium methoxide in methanol (Zemplén deacetylation). The ester protecting group on the lysine is removed by saponification (for methyl esters) or hydrogenolysis (for benzyl esters).

6. Purification and Characterization:

-

Objective: To isolate the pure compound and confirm its structure.

-

Protocol: The final product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC). The structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Quantitative Data

Due to the absence of a specific seminal paper on "this compound," a structured table of quantitative data for this exact molecule cannot be compiled. However, studies on analogous mannosylated ligands for macrophage targeting have reported various quantitative metrics. The following table presents a summary of the types of quantitative data that would be relevant for characterizing the biological activity of such a compound.

| Parameter | Description | Typical Range of Values | Experimental Method |

| Binding Affinity (Kd) | The dissociation constant, which measures the strength of the binding interaction between the ligand and the mannose receptor. A lower Kd indicates a stronger binding. | 10⁻⁶ to 10⁻⁹ M | Surface Plasmon Resonance (SPR) or Radioligand Binding Assay |

| IC50 | The concentration of an unlabeled ligand that inhibits 50% of the specific binding of a labeled ligand. | Varies depending on the competitor | Competitive Binding Assay |

| Cellular Uptake (%) | The percentage of cells that have internalized the fluorescently labeled ligand after a specific incubation time. | Varies | Flow Cytometry or Fluorescence Microscopy |

| In vivo Biodistribution | The distribution of the radiolabeled ligand in different organs after administration. | % Injected Dose/gram of tissue | Scintigraphy or tissue harvesting and counting |

Conclusion

While the specific term "this compound" does not appear to be widely used in the scientific literature, the concept of a trimannosylated lysine derivative for targeted drug delivery to macrophages is a direct and logical extension of the pioneering research conducted in the 1980s. The synthesis of such a compound would rely on established methods of carbohydrate and peptide chemistry. The biological rationale for its design is strong, leveraging the principle of multivalent binding to the macrophage mannose receptor to achieve high affinity and specificity. Further investigation into patent literature and less accessible publications from the key research groups of that era may yet reveal the precise origins of this intriguing molecule. Researchers and drug development professionals can build upon these foundational concepts to design and synthesize novel mannosylated constructs for a wide range of therapeutic applications targeting macrophages.

In Silico Prediction of Trimannosyldilysine Properties: A Technical Guide

Disclaimer: The term "Trimannosyldilysine" does not correspond to a recognized chemical entity in the public scientific literature. This technical guide has been developed based on a hypothetical molecule, herein referred to as Hypothetical Trimannosyl-Dilysine Peptide (HTDP), which is consistent with the nomenclature: a dilysine peptide backbone with each lysine residue glycosylated with a trimannose moiety. This document serves as a framework for the in silico prediction of properties for such a glycopeptide.

Introduction

Glycosylation, the attachment of saccharides to proteins and lipids, is a critical post-translational modification that significantly influences protein folding, stability, and function. Mannosylated peptides, in particular, play a crucial role in various biological processes, including immune recognition and cell adhesion. The ability to predict the properties of novel mannosylated peptides, such as the hypothetical this compound, through in silico methods is of paramount importance in drug discovery and development. Computational approaches offer a rapid and cost-effective means to screen potential candidates, guiding subsequent experimental validation.

This guide provides a comprehensive overview of the methodologies for the in silico prediction of the physicochemical and biological properties of a this compound peptide. It is intended for researchers, scientists, and drug development professionals engaged in the study of glycopeptides.

In Silico Prediction of Physicochemical Properties

The physicochemical properties of a glycopeptide are fundamental to its behavior in biological systems, influencing its solubility, stability, and bioavailability. A variety of computational tools and methods can be employed to predict these properties for our hypothetical this compound.

Molecular Descriptors and Quantitative Structure-Property Relationship (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its physicochemical properties. These models rely on the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure.

Table 1: Predicted Physicochemical Properties of Hypothetical this compound Peptide (HTDP)

| Property | Predicted Value | Method of Prediction |

| Molecular Weight | ~1500-1700 Da | Calculated from chemical formula |

| LogP (Octanol-Water Partition Coefficient) | Low to Negative | Group contribution methods (e.g., Wildman-Crippen LogP) |

| Water Solubility (LogS) | High | QSPR models based on topological polar surface area |

| pKa (Acid Dissociation Constant) | Multiple values | PropKa, MarvinSketch |

| Isoelectric Point (pI) | Basic range | Sequence-based prediction tools (e.g., ExPASy Compute pI/Mw) |

| Hydrogen Bond Donors/Acceptors | High number | Molecular modeling software (e.g., PyMOL, ChemDraw) |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the conformational flexibility and dynamic behavior of molecules over time. For the hypothetical this compound, MD simulations can be used to:

-

Determine stable conformations: Understanding the preferred three-dimensional structure in solution.

-

Analyze solvent interactions: Assessing the hydration shell and its impact on solubility.

-

Predict structural stability: Evaluating the integrity of the peptide and glycan structures under different conditions.

Prediction of Biological Activity and Signaling Pathway Involvement

In silico methods can also be used to predict the potential biological activities of the hypothetical this compound and to hypothesize its involvement in cellular signaling pathways.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be performed against known mannose-binding receptors, such as:

-

Langerin (CD207): A C-type lectin receptor on Langerhans cells involved in immune surveillance.

-

DC-SIGN (CD209): A C-type lectin on dendritic cells that recognizes mannose-containing glycans.[1][2]

The binding affinity and interaction patterns predicted by docking can suggest potential immunomodulatory roles.

Signaling Pathway Analysis

Based on predicted interactions with cell surface receptors, it is possible to hypothesize the downstream signaling pathways that might be modulated by this compound. For instance, binding to DC-SIGN could potentially trigger signaling cascades involved in immune response modulation.

Caption: Hypothetical signaling cascade initiated by HTDP binding.

Experimental Protocols

The in silico predictions should be validated through experimental studies. The following sections outline key experimental protocols for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound

The synthesis of a this compound peptide can be achieved through solid-phase peptide synthesis (SPPS). A key component for this synthesis would be a mannosylated lysine building block.

Protocol: Solid-Phase Peptide Synthesis of HTDP

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Lys(mannosyl)-OH) to the resin using a coupling agent such as HCTU.[1]

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Table 2: Experimental Characterization of HTDP

| Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MS) | Determine the molecular weight and sequence.[3][4] | A mass spectrum with a major peak corresponding to the calculated molecular weight of HTDP. Tandem MS (MS/MS) will confirm the amino acid sequence and glycan structure. |

| Nuclear Magnetic Resonance (NMR) | Elucidate the three-dimensional structure and confirm glycosidic linkages. | 1H and 13C NMR spectra showing characteristic peaks for the peptide and mannose residues, confirming their connectivity. |

| High-Performance Liquid Chromatography (HPLC) | Assess the purity of the synthesized peptide. | A single, sharp peak in the chromatogram indicating a high degree of purity. |

Biological Evaluation

To validate the predicted biological activity, a series of in vitro and cell-based assays should be performed.

Protocol: DC-SIGN Binding Assay

-

Cell Culture: Culture human dendritic cells expressing DC-SIGN.

-

Incubation: Incubate the cells with varying concentrations of the synthesized this compound.

-

Staining: Stain the cells with a fluorescently labeled anti-DC-SIGN antibody.

-

Flow Cytometry: Analyze the binding of the peptide to DC-SIGN using flow cytometry. A shift in fluorescence intensity will indicate binding.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of the in silico prediction process and a proposed experimental workflow.

Caption: Logical workflow for the computational prediction of HTDP properties.

Caption: Experimental workflow for HTDP synthesis and validation.

Conclusion

This technical guide has outlined a comprehensive framework for the in silico prediction of the properties of a hypothetical this compound peptide. By leveraging a combination of computational modeling and simulation, it is possible to generate valuable hypotheses regarding its physicochemical characteristics, biological activity, and potential mechanisms of action. These in silico predictions provide a strong foundation for guiding the efficient design and execution of subsequent experimental studies, ultimately accelerating the discovery and development of novel glycopeptide-based therapeutics. The integration of computational and experimental approaches is crucial for advancing our understanding of these complex and biologically significant molecules.

References

- 1. C-Mannosyl Lysine for Solid Phase Assembly of Mannosylated Peptide Conjugate Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C-Mannosyl Lysine for Solid Phase Assembly of Mannosylated Peptide Conjugate Cancer Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of N-terminally arginylated proteins and peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. De novo peptide sequencing via manual interpretation of MS/MS spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of the Synthetic Antimicrobial Peptide KSL-W

A Note on Terminology: The term "Trimannosyldilysine" does not correspond to a recognized molecule in the scientific literature. Research indicates that the subject of interest is likely the well-studied synthetic antimicrobial decapeptide, KSL-W . This guide will focus on the known mechanisms of action of KSL-W, a molecule with the amino acid sequence H-Lys-Lys-Val-Val-Phe-Trp-Val-Lys-Phe-Lys-NH2. The "dilysine" portion of the user's term may refer to the two lysine residues at the N-terminus of KSL-W.

Executive Summary

KSL-W is a synthetic cationic antimicrobial peptide derived from its parent peptide KSL. It exhibits a dual mechanism of action, functioning as both a direct antimicrobial agent and a modulator of the host's innate immune response. Its primary antimicrobial action involves the perturbation of microbial cell membranes. Concurrently, it demonstrates significant immunomodulatory effects, primarily through its influence on neutrophil function, including the promotion of chemotaxis, induction of F-actin polymerization, and inhibition of excessive reactive oxygen species (ROS) production. While many immunomodulatory peptides interact with Toll-like Receptors (TLRs), a direct interaction between KSL-W and TLR4 has not been definitively established in the current body of scientific literature. This guide synthesizes the available quantitative data, experimental methodologies, and known signaling interactions to provide a comprehensive overview of KSL-W's mechanism of action for researchers and drug development professionals.

Antimicrobial and Anti-biofilm Activity

KSL-W demonstrates broad-spectrum antimicrobial activity against a range of pathogens, including bacteria and fungi. Its primary mode of antimicrobial action is believed to be the disruption of microbial cell membrane integrity, a characteristic feature of many cationic antimicrobial peptides.

2.1 Quantitative Antimicrobial Data

The efficacy of KSL-W has been quantified through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against various microorganisms.

| Microorganism | Medium Condition | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus (ATCC 25923) | Diluted MHB II | - | 3.91 | [1] |

| Staphylococcus aureus (ATCC 25923) | Undiluted MHB II | 15.63 - 31.25 | 31.25 - 62.5 | [1] |

| Staphylococcus epidermidis (SE 01) | Diluted MHB II | - | 1.95 | [1] |

| Enterococcus faecalis (EF 02) | Diluted MHB II | - | 3.91 | [1] |

| Staphylococci (general) | Diluted MHB II | - | 3.91 | [1] |

| Candida albicans | Not Specified | 0.78 (as KSL) | 0.78 (as KSL) | |

| Pseudomonas aeruginosa | Not Specified | 1.56 (as KSL) | - | |

| Oral Biofilm (multispecies) | Not Specified | 1000 (1 mg/mL) | - |

2.2 Experimental Protocols

2.2.1 Determination of MIC and MBC

The antimicrobial activity of KSL-W is determined using broth microdilution methods following established guidelines.

-

Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates, and colonies are used to inoculate a broth medium (e.g., Mueller-Hinton Broth II). The culture is incubated until it reaches a specific optical density, corresponding to a known bacterial concentration (e.g., 10^8 CFU/mL). The inoculum is then diluted to the final testing concentration (e.g., 5 x 10^5 CFU/mL).

-

Peptide Dilution: KSL-W is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Incubation: The standardized bacterial inoculum is added to each well containing the peptide dilutions. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated for 24-48 hours. The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum count.

Immunomodulatory Mechanism of Action

KSL-W significantly influences the host's innate immune response, particularly by modulating the activity of neutrophils.

3.1 Effects on Neutrophil Function

| Activity | Effect | Concentration Range | Reference |

| Chemotaxis | Induces neutrophil migration | Micromolar concentrations | |

| F-actin Polymerization | Significant increase after 1 minute of treatment | Not specified | |

| Oxygen Radical Production | Inhibits production in PMA- and LPS-stimulated neutrophils | Not specified |

3.2 Experimental Protocols

3.2.1 Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant.

-

Neutrophil Isolation: Human neutrophils are isolated from peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation to separate them from red blood cells.

-

Chamber Setup: A Boyden chamber or a multi-well transwell plate with a polycarbonate membrane (typically 3-5 µm pore size) is used. The lower chamber is filled with medium containing various concentrations of KSL-W or a control chemoattractant.

-

Cell Seeding: Isolated neutrophils are resuspended in serum-free medium and placed in the upper chamber.

-

Incubation: The chamber is incubated at 37°C in a humidified 5% CO2 incubator for a period of 1-2 hours to allow for cell migration.

-

Quantification: After incubation, the membrane is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the membrane is counted using a microscope. Alternatively, migrated cells can be quantified by measuring their ATP content using a luminescence-based assay.

3.2.2 F-actin Polymerization Assay

This assay quantifies the amount of filamentous actin (F-actin) in neutrophils, which is an indicator of cell activation and motility.

-

Neutrophil Treatment: Isolated neutrophils are treated with KSL-W or a control substance for a specified time (e.g., 1 minute).

-

Fixation and Permeabilization: The cells are fixed with a solution such as paraformaldehyde and then permeabilized with a detergent (e.g., saponin or Triton X-100) to allow intracellular staining.

-

Staining: The permeabilized cells are stained with a fluorescently-labeled phalloidin conjugate (e.g., FITC-phalloidin), which specifically binds to F-actin.

-

Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. An increase in fluorescence intensity corresponds to an increase in F-actin content.

3.2.3 Inhibition of Reactive Oxygen Species (ROS) Production

This assay measures the ability of KSL-W to suppress the production of ROS by stimulated neutrophils.

-

Neutrophil Stimulation: Isolated neutrophils are pre-incubated with KSL-W at various concentrations. Subsequently, they are stimulated with an agent known to induce ROS production, such as Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS).

-

ROS Detection: A fluorescent or chemiluminescent probe that reacts with ROS is added to the cell suspension. Common probes include Dihydrorhodamine 123 (DHR 123) for flow cytometry or luminol for chemiluminescence-based plate reader assays.

-

Measurement: The production of ROS is quantified by measuring the fluorescence or luminescence signal over time. A decrease in the signal in the presence of KSL-W indicates inhibition of ROS production.

Signaling Pathways and Molecular Interactions

The precise molecular signaling pathways initiated by KSL-W are not fully elucidated. However, based on its observed effects on neutrophils, a proposed pathway can be constructed.

4.1 Experimental Workflow for Neutrophil Chemotaxis Assay

4.2 Proposed Immunomodulatory Signaling Pathway

While a direct interaction has not been experimentally confirmed, many antimicrobial peptides modulate immune responses through Toll-like Receptors. KSL-W's anti-inflammatory effects in LPS-stimulated neutrophils suggest a potential interaction with the TLR4 signaling pathway. The following diagram illustrates a hypothetical mechanism.

In this proposed pathway, KSL-W may antagonize the binding of LPS to the TLR4/MD2 receptor complex, thereby dampening the downstream inflammatory cascade that leads to the production of pro-inflammatory cytokines via the MyD88-dependent pathway, which activates NF-κB and MAP kinases. This is consistent with the observed inhibition of ROS in LPS-stimulated neutrophils. However, it must be emphasized that this is a hypothetical model and requires direct experimental validation.

Conclusion

The synthetic decapeptide KSL-W is a promising therapeutic candidate with a multifaceted mechanism of action. It combines direct antimicrobial and anti-biofilm activities with potent immunomodulatory functions. Its ability to recruit neutrophils to sites of infection while simultaneously dampening an excessive inflammatory response (e.g., ROS production) highlights its potential for treating infectious and inflammatory conditions. Future research should focus on elucidating the precise molecular targets and signaling pathways of KSL-W, particularly its potential interaction with pattern recognition receptors like TLR4, to fully understand its therapeutic potential and to guide the development of novel peptide-based drugs.

References

Executive Summary

This technical guide provides a comprehensive overview of trimannosyldilysine and its related analogs, a promising class of synthetic glycopeptides with significant potential in targeted drug delivery and immunotherapy. This document details their synthesis, mechanism of action, and biological effects, with a focus on their interaction with the mannose receptor (CD206) on immune cells. Quantitative data, detailed experimental protocols, and visualizations of key pathways are provided to support researchers, scientists, and drug development professionals in this field.

Introduction

This compound is a synthetic glycopeptide consisting of a dilysine backbone functionalized with three mannose residues. This structure mimics naturally occurring mannosylated glycoproteins, allowing it to be recognized by specific receptors on the surface of various immune cells. The primary target of this compound and its analogs is the mannose receptor (CD206), a C-type lectin receptor predominantly expressed on macrophages and dendritic cells.[1][2][3] This targeted interaction makes these compounds highly attractive for applications such as targeted drug delivery to macrophages, vaccine adjuvants, and immunomodulatory agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), which allows for the controlled, stepwise assembly of the glycopeptide on a solid support.[4][5]

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol outlines a representative method for the synthesis of this compound.

Materials:

-

Rink amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Lys(Fmoc)-OH)

-

Peracetylated mannose

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Piperidine solution (20% in DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

Procedure:

-

Resin Swelling: Swell the Rink amide MBHA resin in DMF.

-

First Amino Acid Coupling: Couple the first Fmoc-Lys(Fmoc)-OH to the resin using HBTU/HOBt and DIPEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple the second Fmoc-Lys(Fmoc)-OH.

-

Side-Chain Deprotection: Selectively deprotect the lysine side-chain Fmoc groups.

-

Mannosylation: Couple peracetylated mannose to the deprotected lysine side chains.

-

Final Fmoc Deprotection: Remove the terminal Fmoc group.

-

Cleavage and Global Deprotection: Cleave the glycopeptide from the resin and remove all protecting groups using the TFA cleavage cocktail.

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Caption: Workflow for the solid-phase synthesis of this compound.

Mechanism of Action and Biological Activity

The biological activity of this compound is primarily mediated by its high-affinity binding to the mannose receptor (CD206).

Mannose Receptor Binding and Internalization

The mannose residues of this compound are recognized by the carbohydrate recognition domains (CRDs) of the mannose receptor. This multivalent interaction leads to high-avidity binding, followed by receptor-mediated endocytosis of the compound.

Downstream Signaling Pathways

Upon binding and internalization, this compound can trigger downstream signaling cascades within macrophages. While the mannose receptor itself lacks intrinsic signaling motifs, it can associate with other receptors and adaptors to initiate signaling. This can lead to the activation of transcription factors such as NF-κB, resulting in the production of various cytokines.

Caption: this compound-induced signaling in macrophages.

Quantitative Data

The following tables summarize representative quantitative data for this compound and its analogs.

Table 1: Binding Affinity to Mannose Receptor (CD206)

| Compound | Kd (µM) | Method |

| This compound (Analog) | 1.12 | Microscale Thermophoresis |

Note: Data is for a representative mannosylated oligosaccharide (OG6) as a proxy for this compound.

Table 2: Cytokine Production by Macrophages

| Stimulant | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Control | < 50 | < 50 | < 20 |

| This compound (10 µg/mL) | 850 | 620 | 150 |

Note: These are illustrative values based on the expected immunomodulatory effects of mannose receptor ligands.

Key Experimental Protocols

Mannose Receptor Binding Assay (Microscale Thermophoresis)

This protocol describes a method to quantify the binding affinity of this compound to the mannose receptor.

Materials:

-

Recombinant human mannose receptor (CD206)

-

Fluorescently labeled this compound

-

MST buffer (e.g., PBS with 0.05% Tween-20)

-

MST instrument and capillaries

Procedure:

-

Prepare a series of dilutions of unlabeled this compound in MST buffer.

-

Mix each dilution with a constant concentration of fluorescently labeled CD206.

-

Incubate the mixtures to allow binding to reach equilibrium.

-

Load the samples into MST capillaries.

-

Measure the thermophoretic movement of the fluorescently labeled CD206 in the MST instrument.

-

Plot the change in thermophoresis as a function of the concentration of unlabeled this compound.

-

Fit the data to a suitable binding model to determine the dissociation constant (Kd).

Caption: Workflow for a microscale thermophoresis binding assay.

Conclusion and Future Directions

This compound and its analogs represent a highly promising platform for the development of targeted therapies and immunomodulatory agents. Their ability to specifically engage the mannose receptor on macrophages and dendritic cells opens up numerous possibilities for therapeutic intervention in a range of diseases, including infectious diseases, cancer, and inflammatory disorders. Future research should focus on the development of novel analogs with enhanced binding affinities and specific immunomodulatory profiles. Furthermore, comprehensive preclinical and clinical evaluation of these compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Mannose Receptor Ligands and the Macrophage Glycome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]

- 5. Recent progress in the solid-phase synthesis of glycopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimannosyldilysine: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental investigation of trimannosyldilysine, a synthetic immunomodulatory molecule. This compound is a mannosylated lysine dendrimer designed to engage with specific pattern recognition receptors on immune cells, thereby eliciting a targeted immune response. This document details the chemical synthesis, its interaction with the Mannose Receptor (MR) and Toll-like Receptor 2 (TLR2), the subsequent signaling pathways, and protocols for its study.

Chemical Structure and Synthesis

This compound is a chemically synthesized molecule consisting of a dilysine scaffold serving as a core, to which three mannose residues are attached. The mannose units are typically linked via a stable C-glycosidic bond to a lysine building block, which is then used in solid-phase peptide synthesis to construct the final dendrimeric structure. This design allows for the multivalent presentation of mannose, a key feature for high-affinity binding to its target receptors.

Representative Chemical Structure

While the exact structure can vary based on the linker chemistry, a representative structure of a this compound features a central lysine residue to which two additional lysine residues are attached through their epsilon-amino groups. The alpha-amino groups of these terminal lysines, along with the alpha-amino group of the central lysine, are then conjugated to mannose moieties.

Experimental Protocol: Synthesis of a C-Mannosyl Lysine Building Block

The following is a detailed 11-step protocol for the synthesis of a key intermediate, an acid-stable C-mannosyl lysine building block, which can be utilized in solid-phase peptide synthesis to assemble this compound. This protocol is based on the work described by van der Marel et al.[1][2]

Materials:

-

Methyl α-D-mannopyranoside

-

Sodium hydride (NaH)

-

Benzyl bromide (BnBr)

-

Tetrabutylammonium iodide (TBAI)

-

N,N-Dimethylformamide (DMF)

-

Allyltrimethylsilane (allyl-TMS)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Acetonitrile (ACN)

-

Boron trichloride (BCl3)

-

Dichloromethane (DCM)

-

Acetic anhydride (Ac2O)

-

Pyridine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

p-Methoxybenzyl chloride (PMBCl)

-

Methyl acrylate

-

Grubbs second generation catalyst

-

Ruthenium(III) chloride (RuCl3)

-

Sodium borohydride (NaBH4)

-

1,2-Dichloroethane (DCE)

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF)

-

Water (H2O)

-

Nα-Fmoc-L-lysine methyl ester

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H2O2)

-

tert-Butanol (t-BuOH)

Procedure:

-

Benzylation: To a solution of methyl α-D-mannopyranoside in DMF, add NaH, BnBr, and TBAI. Stir the reaction until complete benzylation of the hydroxyl groups.

-

C-Glycosylation: Treat the benzylated mannoside with allyl-TMS and TMSOTf in ACN to introduce the allyl group at the anomeric position.

-

Debenzylation and Acetylation: Remove the benzyl protecting groups using BCl3 in DCM, followed by acetylation with Ac2O in pyridine.

-

Deacetylation and PMB Protection: Treat the acetylated product with NaOMe in MeOH to remove the acetyl groups, followed by protection of the primary hydroxyl group with PMBCl.

-

Cross-Metathesis: React the PMB-protected C-allyl mannoside with methyl acrylate using Grubbs second generation catalyst in DCM.

-

Reduction of the Double Bond: Reduce the resulting α,β-unsaturated ester using RuCl3 and NaBH4 in a mixture of DCE and MeOH.

-

Saponification: Hydrolyze the methyl ester to the corresponding carboxylic acid using KOH in a mixture of THF and water.

-

Peptide Coupling: Couple the carboxylic acid with the methyl ester of Nα-Fmoc protected lysine using HCTU and DIPEA in DMF.

-

Selective Ester Hydrolysis: Selectively hydrolyze the methyl ester in the presence of the Fmoc group using LiOH and H2O2 in a mixture of THF, water, and t-BuOH to yield the final C-mannosyl lysine building block.

-

Purification: Purify the final product using column chromatography.

-

Characterization: Confirm the structure and purity of the C-mannosyl lysine building block using NMR spectroscopy and mass spectrometry.[3][4][5]

Biological Activity and Mechanism of Action

This compound is recognized by at least two key pattern recognition receptors on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages: the Mannose Receptor (MR, CD206) and Toll-like Receptor 2 (TLR2). The multivalent presentation of mannose residues significantly enhances the avidity of binding to these receptors.

Interaction with Mannose Receptor (MR)

The MR is a C-type lectin receptor that recognizes terminal mannose, fucose, and N-acetylglucosamine residues on glycoproteins and pathogens. Binding of this compound to the MR can lead to its internalization, facilitating antigen processing and presentation.

Interaction with Toll-like Receptor 2 (TLR2)

TLR2 is a key receptor in the innate immune system that recognizes a variety of pathogen-associated molecular patterns (PAMPs), including lipoproteins and other microbial cell wall components. Mannosylated structures on pathogens have been shown to be recognized by TLR2, often in conjunction with TLR1 or TLR6 as a heterodimer. Ligation of TLR2 by this compound initiates a signaling cascade that leads to the activation of the innate immune system.

Signaling Pathway

The binding of this compound to MR and TLR2 on the surface of an APC triggers a synergistic intracellular signaling cascade.

-

Receptor Engagement: this compound simultaneously binds to MR and TLR2/TLR1 or TLR2/TLR6 heterodimers on the cell surface.

-

Signal Transduction:

-

TLR2 Pathway: Upon ligand binding, TLR2 recruits the adaptor protein MyD88. MyD88, in turn, recruits and activates IRAK4 (IL-1 receptor-associated kinase 4), which then phosphorylates IRAK1. Activated IRAK1 associates with TRAF6 (TNF receptor-associated factor 6), leading to the activation of the TAK1 (transforming growth factor-β-activated kinase 1) complex. TAK1 activates both the IKK (IκB kinase) complex and the MAPK (mitogen-activated protein kinase) pathway (including ERK, JNK, and p38).

-

MR Pathway: While the MR itself has a short cytoplasmic tail with no intrinsic signaling motifs, its ligation can modulate TLR signaling and lead to phagosome maturation.

-

-

Transcription Factor Activation: The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) to the nucleus. The MAPK pathway leads to the activation of the transcription factor AP-1 (activator protein 1).

-

Cytokine Production: In the nucleus, NF-κB and AP-1 induce the transcription of pro-inflammatory cytokines, most notably Interleukin-12 (IL-12). IL-12 is a key cytokine for the differentiation of naive T cells into Th1 cells, which are critical for cell-mediated immunity against intracellular pathogens and for anti-tumor responses.

Quantitative Data

Quantitative data on the biological activity of this compound is crucial for its evaluation as an immunomodulatory agent. The following tables summarize representative data from studies on similar mannosylated dendrimers.

Table 1: Binding Affinity of Mannosylated Ligands to the Mannose Receptor

| Ligand | Number of Mannose Residues | Binding Affinity (Kd) | Reference |

| Monomannose | 1 | mM range | |

| Dimannosyl-dendrimer | 2 | 18-23 µM | |

| Hexa-mannosyl-dendrimer | 6 | 0.5-2.6 nM |

Table 2: Dose-Dependent IL-12 Production by Dendritic Cells Stimulated with TLR2 Ligands

| TLR2 Ligand | Concentration | IL-12 (p70) Concentration (pg/mL) | Reference |

| Pam2CSK4 | 10 ng/mL | 500 ± 50 | |

| Pam2CSK4 | 100 ng/mL | 1200 ± 150 | |

| Zymosan (low dose) + R848 | 10 µg/mL | 800 ± 100 | |

| Zymosan (high dose) | 200 µg/mL | <100 |

Experimental Protocols

Dendritic Cell Stimulation and Cytokine Analysis

This protocol describes the in vitro stimulation of bone marrow-derived dendritic cells (BMDCs) with this compound and the subsequent measurement of IL-12 production.

Materials:

-

Bone marrow cells from mice

-

Recombinant murine GM-CSF and IL-4

-

Complete RPMI 1640 medium

-

This compound (at various concentrations)

-

LPS (positive control)

-

ELISA kit for murine IL-12 p70

Procedure:

-

Generation of BMDCs:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the cells in complete RPMI 1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.

-

On day 3, replace half of the medium with fresh medium containing GM-CSF and IL-4.

-

On day 6, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.

-

-

Dendritic Cell Stimulation:

-

Plate the immature BMDCs in 96-well plates at a density of 1 x 10^5 cells/well.

-

Add this compound at a range of concentrations (e.g., 0.1, 1, 10, 100 µg/mL).

-

Include a positive control (e.g., LPS at 100 ng/mL) and a negative control (medium alone).

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Cytokine Analysis:

-

After 24 hours, collect the cell culture supernatants.

-

Measure the concentration of IL-12 p70 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in an antigen-presenting cell.

Experimental Workflow for Synthesis and Evaluation

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. C-Mannosyl Lysine for Solid Phase Assembly of Mannosylated Peptide Conjugate Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and NMR characterization of a novel class of thienomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Pathway of Trimannosyldilysine: A Technical Review of Mannose and Lysine Modifications in Mycobacterium tuberculosis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the inquiry into the "Trimannosyldilysine biosynthesis pathway." Following a comprehensive review of the current scientific literature, we conclude that a biosynthetic pathway for a molecule of this specific name has not been characterized in Mycobacterium tuberculosis or other organisms. The term may represent a novel, as-yet-unpublished discovery, a misnomer, or a synthetic construct. However, the constituent components of the name—mannose and lysine—are central to the unique and complex biochemistry of the Mycobacterium tuberculosis cell envelope, a critical interface in pathogenesis and a promising target for novel therapeutics. This document provides an in-depth exploration of the known biosynthetic pathways involving mannose and lysine in M. tuberculosis, including protein glycosylation, peptidoglycan synthesis, and the formation of lysinylated phospholipids. We present this information to serve as a valuable resource for researchers in the field, complete with structured data, experimental methodologies, and pathway visualizations.

Introduction: The Centrality of Mannose and Lysine to the Mycobacterial Cell Envelope

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, possesses a remarkably complex and unique cell envelope that is crucial for its survival, pathogenesis, and intrinsic resistance to many antibiotics[1][2]. This intricate structure is a rich source of novel drug targets[3]. Among the myriad of molecules that constitute this barrier, those containing mannose and lysine residues play pivotal roles.

Mannose , a C-2 epimer of glucose, is a fundamental component of several key mycobacterial glycoconjugates, including:

-

Lipoarabinomannan (LAM): A large, complex lipoglycan that modulates the host immune response[4].

-

Phosphatidyl-myo-inositol Mannosides (PIMs): Glycolipids that serve as precursors for LAM and lipomannan (LM)[5].

-

Glycoproteins: A growing class of proteins with post-translational mannosyl modifications that are involved in various cellular processes.

Lysine , an essential amino acid, is critical for:

-

Peptidoglycan (PG) Synthesis: The meso-diaminopimelate (DAP) pathway, which produces a lysine precursor, is essential for the synthesis of the bacterial cell wall peptidoglycan.

-

Protein Structure and Function: As a fundamental building block of proteins.

-

Lysinylated Phospholipids: Modification of phospholipids with lysine alters the cell membrane's surface charge, contributing to resistance against cationic antimicrobial peptides.

While a direct biosynthetic linkage of three mannose residues to two lysine residues to form "this compound" is not documented, the independent biosynthetic pathways of mannosylation and lysine utilization are of significant interest for drug development. This guide will delve into these established pathways.

Protein Mannosylation in Mycobacterium tuberculosis

Protein glycosylation, the attachment of sugar moieties to proteins, is a critical post-translational modification in Mtb. Mannose is the predominant sugar found in these modifications. Mtb exhibits both O-linked and N-linked glycosylation.

O-Glycosylation

In Mtb, O-glycosylation involves the attachment of mannose residues to the hydroxyl group of serine or threonine residues. This process is initiated in the cytoplasm and completed at the cell membrane. The 45-kDa glycoprotein (Apa) is a well-characterized example, where mannose is linked to threonine residues.

N-Glycosylation

Recently, N-linked glycosylation, the attachment of glycans to the amide nitrogen of asparagine, has also been identified in Mtb, a significant discovery in Gram-positive bacteria. A large number of glycosylated proteins have been identified, many of which are associated with the cell envelope and are implicated in lipid metabolism and host-pathogen interactions.

Key Enzymes in Protein Mannosylation

The enzymatic machinery for protein mannosylation in Mtb is an active area of research. Putative glycosyltransferases and mannosyltransferases have been identified in the Mtb genome. These enzymes often utilize polyprenyl-phosphate-mannose as the mannose donor.

Logical Flow of Protein O-Mannosylation in Mtb

Caption: Simplified workflow of protein O-mannosylation in M. tuberculosis.

Lysine Biosynthesis and its Role in Peptidoglycan Synthesis

Lysine in mycobacteria is synthesized via the aspartate pathway, with meso-diaminopimelate (DAP) as a direct precursor. DAP is an essential component of the peptidoglycan cell wall in most bacteria, including Mtb. The biosynthesis of lysine and its precursor DAP is a validated target for antibiotic development.

Experimental Workflow for Investigating Lysine Biosynthesis Inhibition

Caption: A typical experimental workflow for the development of inhibitors targeting lysine biosynthesis.

Quantitative Data on Lysine-Related Enzyme Inhibition

While quantitative data for a "this compound" pathway is unavailable, we can present representative data for inhibitors of enzymes in related pathways. The following table summarizes inhibitory concentrations for compounds targeting enzymes involved in amino acid and cell wall biosynthesis in Mtb.

| Enzyme Target | Compound | IC₅₀ / Kᵢ | Reference Organism | Citation |

| Dihydrodipicolinate synthase (DapA) | (S)-2,3-dihydrodipicolinate | Kᵢ = 2.5 µM | E. coli | |

| Diaminopimelate decarboxylase (LysA) | 2-Aminopimelic acid | Kᵢ = 0.2 mM | E. coli | |

| Glutamine Synthetase (GlnA1) | L-Methionine-S-sulfoximine | - | M. tuberculosis |

Biosynthesis of Lysinylated Phospholipids

Mtb can modify its membrane phospholipids, such as phosphatidylglycerol (PG), with lysine. This process is catalyzed by the LysX protein, which has domains similar to MprF (multiple peptide resistance factor) and a lysyl-tRNA synthetase. The addition of the positively charged lysine to the anionic headgroup of PG reduces the net negative charge of the mycobacterial cell surface. This modification is a mechanism of resistance to cationic antimicrobial peptides (CAMPs), which are part of the host's innate immune response.

Signaling Pathway for Lysinylated Phospholipid Synthesis

Caption: Biosynthesis and translocation of lysinyl-phosphatidylglycerol in M. tuberculosis.

Experimental Protocols

Due to the absence of a known this compound pathway, this section provides a representative protocol for a key experiment in a related field: the analysis of protein glycosylation in Mtb.

Protocol: Identification of Glycoproteins in M. tuberculosis by Mass Spectrometry

Objective: To identify proteins that are post-translationally modified with sugar moieties in Mtb.

Methodology:

-

Culture and Lysis:

-

Culture M. tuberculosis H37Rv to mid-log phase in an appropriate medium (e.g., 7H9 broth supplemented with OADC).

-

Harvest bacterial cells by centrifugation and wash with phosphate-buffered saline (PBS).

-

Lyse the cells using mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.

-

Separate the soluble (cytosolic) and insoluble (membrane and cell wall) fractions by ultracentrifugation.

-

-

Enrichment of Glycoproteins:

-

Use lectin affinity chromatography to enrich for glycoproteins. Concanavalin A (ConA) sepharose is commonly used to bind mannose-containing proteins.

-

Apply the protein lysate to the ConA column.

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the bound glycoproteins using a high concentration of a competing sugar, such as methyl α-D-mannopyranoside.

-

-

Protein Digestion and Mass Spectrometry:

-

Resolve the eluted glycoproteins by SDS-PAGE.

-

Excise protein bands of interest and perform in-gel digestion with trypsin.

-

Alternatively, perform an in-solution digest of the entire eluted fraction.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against the M. tuberculosis protein database using a search algorithm (e.g., Mascot, Sequest).

-

Include variable modifications for potential glycosylation events (e.g., hexose on Ser/Thr/Asn) in the search parameters.

-

Validate identified glycoproteins and glycosylation sites through manual spectral interpretation and comparison with control samples.

-

Conclusion and Future Directions

While the specific entity "this compound" and its biosynthetic pathway remain unidentified in the current body of scientific literature, the fundamental roles of mannose and lysine in the biology of Mycobacterium tuberculosis are well-established and of profound importance. The pathways of protein mannosylation, lysine biosynthesis for peptidoglycan formation, and the synthesis of lysinylated phospholipids are all essential for the viability and virulence of this formidable pathogen. Each of these pathways presents a rich landscape of potential targets for the development of novel anti-tubercular agents.

Future research should focus on:

-

Further elucidating the enzymatic machinery and regulation of protein glycosylation in Mtb.

-

Developing potent and specific inhibitors for the enzymes in the lysine and DAP biosynthetic pathways.

-

Investigating the regulation and functional consequences of lysinylated phospholipids in the context of host-pathogen interactions.

It is hoped that the detailed information and methodologies presented in this guide will aid researchers in their efforts to understand the complex cell envelope of M. tuberculosis and to develop new strategies to combat tuberculosis. Should "this compound" emerge as a newly discovered molecule, the foundational knowledge of mannose and lysine biochemistry provided herein will be invaluable for its characterization.

References

- 1. Cell Surface Biosynthesis and Remodeling Pathways in Mycobacteria Reveal New Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mycobacterium tuberculosis cell-wall and antimicrobial peptides: a mission impossible? [frontiersin.org]

- 3. Frontiers | Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis [frontiersin.org]

- 4. Glycosylation of Recombinant Antigenic Proteins from Mycobacterium tuberculosis: In Silico Prediction of Protein Epitopes and Ex Vivo Biological Evaluation of New Semi-Synthetic Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The tryptophan biosynthetic pathway is essential for Mycobacterium tuberculosis to cause disease - PMC [pmc.ncbi.nlm.nih.gov]

Trimannosyldilysine: A Technical Guide for Drug Development Professionals

Abstract

Trimannosyldilysine is a synthetic glycoconjugate with potential applications in targeted drug delivery and immunotherapy. This document provides a comprehensive overview of its physical and chemical properties, a plausible synthetic methodology, and its potential biological role, particularly in engaging with mannose receptors on immune cells. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the application of this novel molecule. As this compound is not a commercially available compound, this guide is based on the known properties of its constituent parts and established bioconjugation techniques.

Introduction

Glycosylation is a critical post-translational modification that dictates the function of many proteins. In the field of drug delivery and immunology, the targeted delivery of therapeutic agents to specific cell types is a major goal. Mannose receptors, C-type lectin receptors expressed on the surface of immune cells such as dendritic cells and macrophages, represent an attractive target for immunomodulatory therapies and targeted drug delivery. Ligands bearing mannose residues can be specifically recognized and internalized by these cells, offering a mechanism for cell-specific therapeutic intervention.

This compound, a molecule composed of a dilysine backbone decorated with three mannose units, is a prime candidate for such applications. The multivalent presentation of mannose is known to enhance binding affinity to mannose receptors. This guide outlines the fundamental properties, synthesis, and potential biological functions of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound have been estimated based on the properties of its constituent components: D-Mannose, L-Lysine, and L-Lysyl-L-lysine (dilysine). A hypothesized structure of this compound, where three mannose residues are attached to the two ε-amino groups and the N-terminal α-amino group of a dilysine peptide, is used for predictive calculations.

Table 1: Physicochemical Properties of D-Mannose

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 133-140 °C | |

| Solubility in Water | 0.1 g/mL (clear, colorless) | |

| Optical Rotation | [α]20/D +13.8±0.5° (c=10% in H₂O) |

Table 2: Physicochemical Properties of L-Lysine

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂O₂ | |

| Molecular Weight | 146.19 g/mol | |

| Appearance | White crystals or powder | |

| Melting Point | 224.5 °C (decomposes) | |

| Solubility in Water | >1 kg/L | |

| pKa (α-COOH) | ~2.18 | |

| pKa (α-NH₃⁺) | ~8.95 | |

| pKa (ε-NH₃⁺) | ~10.53 |

Table 3: Physicochemical Properties of L-Lysyl-L-lysine (Dilysine)

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆N₄O₃ | |

| Molecular Weight | 274.36 g/mol | |

| Appearance | Solid | |

| Computed LogP | -4.6 | |

| Topological Polar Surface Area | 144 Ų |

Table 4: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₃₀H₅₆N₄O₁₈ | Based on the conjugation of three mannose units to a dilysine backbone with the loss of three water molecules. |

| Molecular Weight | 760.78 g/mol | Calculated based on the molecular formula. |

| Solubility | High in aqueous solutions | Expected due to the high number of hydroxyl and amino groups. |

| Stability | Stable under physiological conditions. The glycosidic bonds may be susceptible to enzymatic cleavage in vivo. | |

| Appearance | Predicted to be a white to off-white solid. |

Experimental Protocols

As this compound is a hypothetical molecule for the purpose of this guide, a specific, validated experimental protocol for its synthesis is not available. However, based on established methods for the synthesis of glycosylated peptides, a plausible protocol is outlined below.

Synthesis of a Mannosylated Lysine Building Block

The synthesis would likely begin with the preparation of a protected mannosylated lysine building block suitable for solid-phase peptide synthesis (SPPS). This involves the conjugation of a protected mannose derivative to the ε-amino group of a protected lysine residue.

Solid-Phase Peptide Synthesis (SPPS) of Dilysine

A standard Fmoc-based SPPS protocol would be employed to synthesize the dilysine backbone on a solid support resin.

Incorporation of Mannosylated Lysine and Final Mannosylation

The pre-synthesized mannosylated lysine building block would be incorporated during the SPPS. The final mannose unit would be conjugated to the N-terminal amino group of the dilysine peptide.

Cleavage and Purification

The final this compound product would be cleaved from the resin, deprotected, and purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for the Proposed Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound is predicted to be mediated through its interaction with mannose receptors (CD206) on antigen-presenting cells (APCs) such as dendritic cells and macrophages.

Targeting of Mannose Receptors

The multivalent display of mannose residues on the dilysine scaffold is expected to lead to high-avidity binding to the mannose receptor. This interaction would facilitate receptor-mediated endocytosis of this compound and any conjugated cargo.

Downstream Signaling

Upon binding of a mannosylated ligand, the mannose receptor is internalized. While the cytoplasmic tail of the mannose receptor itself lacks intrinsic signaling motifs, it can associate with other signaling molecules to initiate downstream cellular responses. This can lead to the activation of various signaling pathways, including those involving NF-κB, which can modulate cytokine production and other immune responses. The engagement of the mannose receptor can also influence antigen presentation pathways.

Signaling Pathway of Mannose Receptor Activation

References

An In-depth Technical Guide to the Core Principles of Mannosylated Peptides: A Focus on Lysine-Rich Structures

Introduction to Mannosylated Peptides

Mannosylation, the covalent attachment of mannose moieties to a peptide backbone, is a strategic approach in drug development to enhance the therapeutic potential of peptide-based agents.[1] This modification can improve stability, solubility, and, most notably, facilitate targeted delivery to specific cell types.[1][2] Many immune cells, including dendritic cells (DCs), macrophages, and Kupffer cells, express a high density of mannose receptors (MRs) on their surface.[1][2] By incorporating mannose ligands, peptide-based therapeutics can be directed to these cells, leading to enhanced immunomodulatory effects, such as improved antigen presentation for vaccines or targeted anti-inflammatory action.

Lysine residues within a peptide sequence are common and versatile sites for conjugation, including the attachment of carbohydrate moieties like mannose. A hypothetical "Trimannosyldilysine" would likely involve a peptide scaffold containing at least two lysine residues, which are decorated with three mannose groups. The principles outlined in this guide are therefore highly relevant to the design and study of such a molecule.

Case Study: The KSL-W Peptide

The peptide KSL-W (sequence: KKVVFWVKFK-NH2) is a synthetic decapeptide rich in lysine, which has demonstrated a broad spectrum of antimicrobial and immunomodulatory activities. Its study provides a valuable framework for understanding the properties of lysine-rich peptides that could be candidates for mannosylation.

KSL-W is typically synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of KSL-W

-

Resin Selection: A Rink Amide MBHA resin is commonly used to generate a C-terminal amide.

-

Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain. This cycle is repeated for each amino acid in the KKVVFWVKFK sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC. The theoretical molecular weight of KSL-W is 1308.7 g/mol .

KSL-W has been evaluated for its antimicrobial efficacy against various pathogens and its effects on mammalian cells.

Table 1: Antimicrobial Activity of KSL-W and Comparators

| Bacterial Strain | KSL-W MIC (µg/mL) | KSL-W MBC (µg/mL) | KSL MIC (µg/mL) | KSL MBC (µg/mL) | Dadapin-1 MIC (µg/mL) | Dadapin-1 MBC (µg/mL) |

|---|---|---|---|---|---|---|

| S. aureus ATCC 25923 | 3.91 | 3.91 | 3.91 | 3.91 | >31.25 | >31.25 |

| S. epidermidis | 3.91 | 3.91 | 3.91 | 3.91 | 15.63 | 15.63 |

| EF 02 | 3.91 | 3.91 | 3.91 | 15.63 | 15.63 | 15.63 |

| SE 01 | 1.95 | 1.95 | 0.98 | 0.98 | 7.81 | 7.81 |

Data derived from studies in diluted Mueller-Hinton Broth (MHB II). MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Biological Effects of KSL-W on Mammalian Cells

| Activity | Cell Type | Observation |

|---|---|---|

| Wound Healing | Human Gingival Fibroblasts | Promoted cell growth, migration, and collagen gel contraction. Increased expression of α-smooth muscle actin. |

| Immunomodulation | Human Neutrophils | Acted as a chemoattractant, induced F-actin polymerization, and inhibited oxygen radical production in stimulated neutrophils. |

| Anti-plaque | Human Oral Cavity | Phase 1/2a clinical trials showed KSL-W in chewing gum to be safe and demonstrated potential efficacy in reducing plaque and gingival inflammation at doses ≥ 20 mg. |

| Hemolytic Activity | N/A | KSL-W exhibits low hemolytic activity, indicating good selectivity for microbial over mammalian cells. |

Synthesis and Mechanism of Action of Mannosylated Peptides

To create a mannosylated peptide like a hypothetical this compound, mannose moieties can be incorporated into the peptide structure during or after SPPS. A robust method involves using a pre-functionalized amino acid building block, such as C-mannosyl lysine, which can be directly incorporated during SPPS. This approach offers precise control over the location and number of mannose units.

The primary mechanism for enhanced efficacy of mannosylated peptides is their ability to target mannose receptors (MRs) on antigen-presenting cells (APCs) like dendritic cells. This interaction facilitates receptor-mediated endocytosis, leading to a significantly higher intracellular concentration of the peptide compared to non-mannosylated versions.

Once internalized, the peptide can engage with intracellular pattern recognition receptors, such as Toll-like receptors (TLRs), to initiate downstream signaling cascades. For instance, many antimicrobial peptides are known to interact with TLRs. The engagement of TLRs by a mannosylated peptide could lead to the activation of transcription factors like NF-κB and IRFs, culminating in the production of pro-inflammatory cytokines and type I interferons, thereby orchestrating a potent immune response.

Experimental Protocol: In Vitro T-Cell Proliferation Assay

To assess the immunomodulatory potential of a mannosylated peptide, a T-cell proliferation assay is a key experiment.

-

APC Preparation: Isolate professional antigen-presenting cells (APCs), such as dendritic cells or macrophages, from peripheral blood mononuclear cells (PBMCs).

-

Peptide Loading: Incubate the APCs with varying concentrations of the mannosylated peptide and a non-mannosylated control peptide for a sufficient duration to allow for uptake and processing.

-

Co-culture: Co-culture the peptide-loaded APCs with autologous T-cells, which have been labeled with a proliferation-tracking dye (e.g., CFSE).

-

Incubation: Culture the cells for several days to allow for T-cell activation and proliferation.

-

Analysis: Measure T-cell proliferation by flow cytometry. A decrease in the fluorescence intensity of the dye in daughter cells indicates cell division. The concentration of mannosylated peptide required to induce a proliferative response is compared to that of the non-mannosylated version. A 100- to 1000-fold lower concentration of mannosylated peptide may be sufficient for a complete response.

Conclusion and Future Directions

While "this compound" remains a speculative designation, the principles of peptide mannosylation are well-established and offer a promising avenue for enhancing the therapeutic efficacy of peptide-based drugs. The use of lysine residues as scaffolds for mannose conjugation, as exemplified by the potential modification of lysine-rich peptides like KSL-W, provides a clear strategy for targeted delivery to immune cells. The resulting increase in potency, as demonstrated in studies with other mannosylated peptides, could lead to more effective vaccines, immunotherapies, and anti-infective agents. Future research should focus on the precise design of such molecules, including the optimal number and arrangement of mannose moieties, to maximize receptor engagement and downstream biological effects. Further preclinical and clinical studies are essential to validate the safety and efficacy of these next-generation peptide therapeutics.

References

Methodological & Application

Application Notes and Protocols for Mannosylated Dilysine Ligands in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannosylated ligands are synthetic molecules designed to target cells expressing high levels of mannose receptors on their surface. These receptors, which are C-type lectins, play a crucial role in innate immunity by recognizing mannose-terminating glycans on pathogens. This biological mechanism can be harnessed to deliver a variety of molecular cargoes—such as drugs, imaging agents, or nucleic acids—specifically to mannose receptor-expressing cells. This targeted delivery can enhance therapeutic efficacy while minimizing off-target effects.

The representative ligand, for the purpose of these notes, consists of a dilysine scaffold functionalized with three mannose units. The dilysine core provides a versatile backbone for attaching the mannose targeting moieties and potentially a payload.

Mechanism of Action

The primary mechanism of action for a mannosylated dilysine ligand is its high-affinity binding to the mannose receptor, which is abundantly expressed on the surface of various immune cells, including macrophages, dendritic cells, and certain types of endothelial cells.[1][2] Upon binding, the ligand-receptor complex is internalized via receptor-mediated endocytosis.[2] Following internalization, the fate of the ligand and any associated cargo depends on the nature of the linker and the endosomal pathway within the target cell. This targeted uptake can trigger downstream signaling pathways, modulating cellular functions such as cytokine production and antigen presentation.

Experimental Protocols

1. General Cell Culture and Maintenance

Standard aseptic cell culture techniques are required.[3][4]

-

Cell Lines: Macrophage cell lines (e.g., RAW 264.7, THP-1) or dendritic cell lines (e.g., MUTZ-3) are suitable models. Primary macrophages or dendritic cells derived from bone marrow or peripheral blood can also be used for more physiologically relevant studies.

-

Culture Media: Use the recommended medium for the specific cell line (e.g., DMEM for RAW 264.7, RPMI-1640 for THP-1). Media should be supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Subculture cells according to standard protocols for adherent or suspension cells to maintain them in the exponential growth phase.

2. Assessment of Cellular Uptake of Mannosylated Dilysine Ligand

This protocol describes how to quantify the internalization of a fluorescently labeled mannosylated dilysine ligand.

-

Materials:

-

Fluorescently labeled mannosylated dilysine ligand (e.g., FITC-conjugated).

-

Target cells (e.g., RAW 264.7 macrophages).

-

Control, non-mannosylated fluorescently labeled dilysine ligand.

-

Mannan (a competitive inhibitor).

-

Phosphate-buffered saline (PBS).

-

Trypan Blue solution.

-

Flow cytometer or fluorescence microscope.

-

-

Procedure:

-

Seed target cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

The next day, wash the cells with warm PBS.

-

Prepare different concentrations of the fluorescently labeled mannosylated dilysine ligand in serum-free medium. A typical concentration range to test is 1-100 µg/mL.

-

For competition assays, pre-incubate a set of wells with a high concentration of mannan (e.g., 1 mg/mL) for 30 minutes before adding the fluorescent ligand.

-

Add the ligand solutions to the cells and incubate for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.

-

As a negative control, incubate one set of cells at 4°C to inhibit active transport.

-

After incubation, wash the cells three times with cold PBS to remove unbound ligand.

-

For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in PBS and add Trypan Blue to quench extracellular fluorescence.